molecular formula C17H24N2O5S B3568735 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine CAS No. 5919-98-2

4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine

Cat. No. B3568735
CAS RN: 5919-98-2
M. Wt: 368.4 g/mol
InChI Key: CRLGABQHBHGLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine, also known as MPSM, is a chemical compound that has been widely used in scientific research. MPSM belongs to the class of sulfonyl-containing compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine is not fully understood. However, studies have shown that 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine can inhibit the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have various biochemical and physiological effects. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to reduce inflammation in animal models of arthritis and colitis. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has several advantages for lab experiments. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine is easy to synthesize and has good stability. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have low toxicity in animal studies. However, 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has some limitations for lab experiments. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine is not water-soluble, which can limit its use in some experiments. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine can also interact with some proteins, which can affect the results of experiments.

Future Directions

There are several future directions for the study of 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine. One direction is to synthesize and evaluate analogs of 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine for their biological activity. Another direction is to investigate the mechanism of action of 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine in more detail. Further studies are also needed to evaluate the safety and efficacy of 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine in animal models and humans.

Scientific Research Applications

4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been extensively used in scientific research, particularly in the field of medicinal chemistry. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine has been used as a lead compound in drug discovery programs, and several analogs of 4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine have been synthesized and evaluated for their biological activity.

properties

IUPAC Name

(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-23-15-6-5-14(17(20)18-7-3-2-4-8-18)13-16(15)25(21,22)19-9-11-24-12-10-19/h5-6,13H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLGABQHBHGLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360318
Record name [4-Methoxy-3-(morpholine-4-sulfonyl)phenyl](piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5919-98-2
Record name [4-Methoxy-3-(morpholine-4-sulfonyl)phenyl](piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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